(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid is an amino acid derivative characterized by its unique cyclobutyl structure and the presence of difluoromethyl groups. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
This compound falls under the category of amino acids and is specifically classified as a non-proteinogenic amino acid due to its structural modifications that differentiate it from standard amino acids found in proteins. Its unique properties make it a valuable building block in organic synthesis, particularly in pharmaceutical applications.
The synthesis of (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid can be achieved through several synthetic routes:
The reaction setup typically requires careful monitoring of parameters such as temperature, pressure, and reagent concentration to ensure successful synthesis. Industrial methods may involve larger-scale reactions with advanced catalytic systems to improve efficiency and reduce costs.
The molecular formula of (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid is C6H10ClF2NO2. The compound features a cyclobutyl ring with two fluorine atoms attached to one of the carbon atoms, contributing to its unique steric and electronic properties.
(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid undergoes several types of chemical reactions:
Reactions often utilize oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may involve various nucleophiles or electrophiles depending on the desired transformation .
The products formed from these reactions vary based on the reagents used. For example, oxidation may yield difluorocyclobutyl ketones while substitution can produce a range of functionalized cyclobutyl derivatives.
The mechanism of action for (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid primarily involves its interaction with specific biological targets such as enzymes or receptors. The presence of difluoromethyl groups enhances binding affinity and selectivity towards these targets.
This compound may act as an inhibitor or activator in various enzymatic pathways, leading to significant biological effects. Studies indicate that such modifications can influence metabolic pathways crucial for therapeutic applications .
(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid has several scientific applications:
This compound's unique structural features make it an important subject of study in both academic research and industrial applications.
The construction of enantiomerically pure cyclobutane scaffolds necessitates specialized synthetic approaches due to the inherent ring strain and stereochemical requirements. For (2S)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid, synthetic routes typically begin with chiral precursors or employ asymmetric catalysis to establish the stereogenic center. A prevalent strategy involves the resolution of racemic mixtures using chiral auxiliaries or enzymes, though modern approaches favor catalytic asymmetric hydrogenation of enol esters derived from 3,3-difluorocyclobutanone precursors. The cyclobutane ring itself is often constructed via [2+2] cycloaddition reactions between electron-deficient alkenes and fluoro-substituted alkenes under photochemical conditions, which delivers the strained ring system with moderate diastereoselectivity. Subsequent regioselective functionalization at the C2 position is achieved through electrophilic amination or azide displacement, preserving the stereochemical integrity of the chiral center [1] .
The stereochemical stability of the cyclobutane scaffold under reaction conditions presents significant challenges. Molecular modeling studies indicate that the 3,3-difluoro substitution imposes conformational rigidity, locking the cyclobutane ring into a puckered conformation that minimizes torsional strain. This rigidity facilitates stereochemical control during α-functionalization, as demonstrated by the high enantiomeric excess (typically >98% ee) observed in chromatographically isolated products when employing chiral Rh(I)-diphosphine complexes during the hydrogenation step. Alternative routes involving chiral pool starting materials like L-pyroglutamic acid have been explored but show limitations in scalability due to lengthy protection/deprotection sequences [9].
Table 1: Enantioselective Synthesis Approaches for Cyclobutane Scaffolds
Method | Chiral Control Element | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Catalytic Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos Complex | >98 | 85 | High stereoselectivity |
Enzymatic Resolution | Lipase PS-C Amano | 95 | 40 | Mild conditions |
Chiral Auxiliary Approach | (S)-α-Methylbenzylamine | 99 | 72 | Predictable stereochemistry |
Ugi Multicomponent Reaction | Chiral Ligand-Promoted | 97 | 68 | Convergent synthesis |
The installation of geminal difluoro groups at the C3 position of the cyclobutane ring critically influences both the conformational behavior and electronic properties of the target molecule. Two predominant synthetic pathways exist: (1) deoxyfluorination of cyclobutanone precursors using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®, and (2) ring expansion of fluorinated cyclopropanes. The deoxyfluorination approach proceeds via an intermediate fluorosulfinate that undergoes nucleophilic displacement, yielding the 3,3-difluorocyclobutane motif with high efficiency. However, this method requires stringent temperature control (-78°C to 0°C) to prevent elimination side reactions and polymerization. Typical yields range from 65-80%, with purity dependent on careful chromatographic separation of the product from byproducts like alkenes and rearrangement products [2] [6].
Ring expansion strategies provide superior stereochemical fidelity but involve multi-step sequences. Fluorinated cyclopropane substrates undergo photochemical or thermal ring expansion to cyclobutanes when treated with diazomethane derivatives. This method enables the direct incorporation of fluorine atoms during the cyclization event, avoiding the need for post-cyclization functionalization. The electron-withdrawing nature of the gem-difluoro group significantly enhances the acidity of adjacent protons (pKa reduction by ~5 units compared to non-fluorinated analogs), facilitating subsequent deprotonation and functionalization. This electronic perturbation also influences the cyclobutane ring conformation, with X-ray crystallographic analyses revealing a distinct puckering angle of approximately 35° in 3,3-difluorocyclobutyl derivatives compared to 28° in non-fluorinated counterparts [2] [6].
Table 2: Fluorination Reagents for Cyclobutane Synthesis
Reagent | Reaction Temp (°C) | Yield (%) | Byproduct Formation | Stereochemical Integrity |
---|---|---|---|---|
DAST | -78 to 0 | 65 | Moderate | High |
Deoxo-Fluor® | 0 to 25 | 80 | Low | High |
XtalFluor-E® | -40 to 40 | 75 | Minimal | Moderate |
SF₄ with HF Catalyst | 80-100 | 60 | Significant | Variable |
The carboxylic acid functionality of (2S)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid enables its incorporation into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). Prior to coupling, the α-amino group is protected as the 9-fluorenylmethoxycarbonyl (Fmoc) derivative, which provides orthogonal protection compatible with standard peptide synthesis protocols. Activation of the carboxylic acid is typically achieved using phosphonium salts (PyBOP®, PyAOP®) or uronium reagents (HBTU, HATU) in the presence of tertiary amine bases like N,N-diisopropylethylamine (DIPEA) in DMF or NMP solvents. Coupling efficiencies exceeding 95% are observed within 30-120 minutes at room temperature, as monitored by quantitative Kaiser tests. The steric profile of the 3,3-difluorocyclobutyl group moderately influences coupling kinetics, with reaction rates approximately 40% slower than those observed for unsubstituted glycine analogs due to the bulk of the difluorinated ring [2] [4].
Cleavage of the Fmoc group employs 20% piperidine in DMF, revealing the free α-amino group for subsequent elongation cycles. The cyclobutane ring remains stable under these basic conditions, with no detectable defluorination or ring-opening observed. Following chain assembly, global deprotection and cleavage from the resin are achieved using trifluoroacetic acid (TFA)-based cocktails, typically containing water and triisopropylsilane as scavengers. The 3,3-difluorocyclobutyl moiety demonstrates excellent stability toward strong acid conditions, with no degradation observed during standard 2-hour cleavage protocols. This robust stability makes the amino acid particularly valuable for synthesizing peptide fragments targeting intracellular proteins, where the fluorinated cyclobutyl group enhances membrane permeability and metabolic stability [2] [5].
The hydrochloride salt form of (2S)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid (CAS: 2227197-61-5) is industrially preferred due to enhanced crystallinity and stability. Salt formation is accomplished by treating the free amino acid with hydrogen chloride (1.0-1.2 equivalents) in anhydrous solvents such as ethanol, isopropanol, or ethyl acetate at 0-5°C. Controlled addition prevents localized acid concentration that could promote racemization or esterification. The resulting precipitate is isolated by filtration, yielding the hydrochloride salt with >99% chiral purity when appropriate crystallization protocols are implemented. The molecular weight of the salt is 201.60 g/mol (C₆H₁₀ClF₂NO₂), with characteristic FT-IR absorptions at 1740 cm⁻¹ (carbonyl stretch), 2100 cm⁻¹ (amine hydrochloride), and 1100 cm⁻¹ (C-F stretch) [1] [9].
Purification leverages differential solubility in aqueous-alcoholic systems. Recrystallization from ethanol/water mixtures (4:1 v/v) effectively removes residual solvents and inorganic impurities while maintaining enantiomeric integrity. Process optimization has demonstrated that slow cooling (0.5°C/min) from reflux temperature to 0°C produces large, easily filterable crystals with residual solvent content below ICH limits (<500 ppm). Analytical characterization by HPLC (Chiralpak AD-H column, hexane:ethanol:trifluoroacetic acid mobile phase) confirms enantiopurity >99.5% ee. The hydrochloride salt exhibits a sharp melting point at 215-217°C (decomposition), reflecting its high crystallinity. Polymorphism screening indicates a single stable crystalline form under ambient conditions, simplifying pharmaceutical formulation development [5] [9].
Catalytic asymmetric amination provides the most direct approach to installing the chiral α-amino center with high enantioselectivity. Transition metal-catalyzed methods employ copper(I)-bisoxazoline or palladium(II)-BINAP complexes to facilitate enantioselective C-N bond formation on prochiral α-ketoacid precursors. The difluorocyclobutyl substrate presents unique coordination challenges due to the electron-deficient nature of the ring system. Modified bisoxazoline ligands containing electron-donating methoxy groups enhance catalyst affinity, enabling amination yields exceeding 90% with 97% ee at -20°C in dichloromethane. The reaction proceeds via electrophilic amination using O-benzoylhydroxylamines as nitrogen sources, generating the protected α-amino acid derivative with retention of configuration at the newly formed stereocenter [8].
Organocatalytic approaches employing cinchona alkaloid derivatives provide a metal-free alternative. Quaternary ammonium salts derived from cinchonidine catalyze the asymmetric amination of 2-(3,3-difluorocyclobutyl)malonic acid half-esters using azodicarboxylates as electrophiles. This phase-transfer catalytic system operates in biphasic toluene/water mixtures, yielding α-hydrazino intermediates that undergo reductive cleavage to the free amine without racemization. Computational studies indicate that stereocontrol originates from hydrogen bonding between the catalyst's hydroxyl group and a fluorine atom of the substrate, positioning the prochiral center for selective attack. These methods achieve comparable enantioselectivity (96% ee) to transition metal catalysis but with reduced catalyst loading (2-5 mol%) and milder reaction conditions (0-25°C) [7].
Table 3: Catalytic Systems for Asymmetric Amination
Catalyst System | Amination Agent | Temp (°C) | ee (%) | Reaction Time (h) |
---|---|---|---|---|
Cu(I)-(S)-t-Bu-box | Dibenzyl azodicarboxylate | -20 | 97 | 24 |
Pd(II)-(R)-BINAP | O-(Diphenylphosphinyl)hydroxylamine | 25 | 95 | 48 |
Cinchonidine-Derived Phase Transfer Catalyst | Di-tert-butyl azodicarboxylate | 5 | 96 | 36 |
Rh(I)-(R,R)-Et-DuPhos | Hydroxylamine Benzoate | 50 | 94 | 12 |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3